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  • Product: 2-Fluoro-3-methylpyrazine
  • CAS: 1824577-03-8

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Fluoro-3-methylpyrazine

[1] Executive Summary 2-Fluoro-3-methylpyrazine (FMP) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., antitubercular agents, kinase inhibitors) and high-value flavor compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Fluoro-3-methylpyrazine (FMP) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., antitubercular agents, kinase inhibitors) and high-value flavor compounds.[1] Its amphiphilic nature—defined by the lipophilic methyl/fluoro substituents and the hydrophilic diazine ring—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.[1]

This guide provides a rigorous technical framework for understanding the solvation thermodynamics of FMP. It moves beyond static data tables to establish a self-validating system for solvent selection, focusing on miscibility profiling, partition coefficient determination, and process optimization for extraction and crystallization.

Part 1: Physicochemical Profile & Solvation Mechanisms

To predict solubility, one must first deconstruct the molecular interactions governing FMP. Unlike simple hydrocarbons, FMP exhibits a "push-pull" electronic structure that dictates its affinity for different solvent classes.

Structural Determinants of Solubility[1][2]
FeatureElectronic EffectSolvation Implication
Pyrazine Ring (N atoms) Strong H-Bond Acceptors (Lewis Base)High affinity for protic solvents (Water, MeOH, EtOH).[1]
C2-Fluorine High Electronegativity / Dipole EnhancementIncreases polarity vs. methylpyrazine; enhances solubility in polar aprotic solvents (DMSO, DMF).[1]
C3-Methyl Group Hydrophobic / Steric BulkProvides lipophilic character; enables solubility in chlorinated solvents (DCM) and esters (EtOAc).[1]
Theoretical Partitioning (LogP)

While unsubstituted pyrazine is highly water-soluble, the addition of the fluorine and methyl groups shifts the hydrophobicity.

  • Estimated LogP: ~0.6 – 0.9[1]

  • Implication: FMP is amphiphilic . It is likely miscible with water but can be extracted into organic phases (DCM, Ethyl Acetate) effectively, especially with the "salting-out" effect.

Solvation Mechanism Diagram

The following diagram illustrates the competing interactions that stabilize FMP in different media.

G cluster_0 Solvation Dominance FMP 2-Fluoro-3-methylpyrazine (Solute) DCM Chlorinated Solvents (DCM, Chloroform) FMP->DCM Dipole-Dipole & Pi-Stacking Interactions Hexane Non-Polar Alkanes (Hexane, Heptane) FMP->Hexane Weak Van der Waals (Methyl Group Interaction) Water Protic Solvents (H2O, MeOH) Water->FMP H-Bonding (Solvent Donor -> N Acceptor)

Figure 1: Mechanistic view of FMP solvation. Strong H-bonding drives aqueous solubility, while dipole interactions drive organic solubility.[1]

Part 2: Thermodynamic Modeling & Prediction

For process scale-up, relying on single-point data is risky.[1] We employ thermodynamic models to correlate solubility (


) with temperature (

).[2]
The Modified Apelblat Equation

For solid-liquid equilibrium (if FMP is handled as a solid at low temps) or miscibility limits, the Apelblat equation is the industry standard for pyrazine derivatives:



  • A, B, C: Empirical constants determined experimentally.

  • Application: Use this model to predict the Cloud Point (for liquids) or Saturation Limit (for solids) outside of tested temperature ranges.

Hansen Solubility Parameters (HSP)

To select a green replacement for Dichloromethane (DCM), calculate the "Distance" (


) between FMP and potential solvents:

[1]
  • Strategy: Minimize

    
    .
    
  • Prediction: FMP (

    
     high due to F/N) will show better solubility in Ethyl Acetate  or 2-MeTHF  than in Toluene.
    

Part 3: Experimental Determination Protocols

This section details self-validating protocols . Do not rely on visual inspection alone; pyrazines can form supersaturated solutions or micro-emulsions that mimic true solutions.

Protocol A: Dynamic Laser Monitoring (Solubility/Miscibility Limit)

Best for: Determining precise saturation points or liquid-liquid miscibility gaps.[1]

Equipment:

  • Jacketed glass vessel (10 mL)

  • Focused Beam Reflectance Measurement (FBRM) or simple Turbidity Probe

  • Overhead stirrer[1]

Workflow:

  • Charge: Add excess FMP (if solid) or defined ratio of FMP (if liquid) to the solvent.

  • Equilibrate: Set temperature to

    
     (e.g., 10°C).
    
  • Ramp: Heat at 0.5°C/min while monitoring turbidity.

  • Detection: The point of "Clearance" (turbidity drops to baseline) is the solubility limit.

  • Validation (Hysteresis Check): Cool the solution back down. The point where turbidity reappears (Cloud Point) should be within 1-2°C of the clearance point. If the gap is >5°C, you have a metastable zone (supersaturation), and your data is invalid for equilibrium thermodynamics.

Protocol B: Shake-Flask Partition Coefficient ( )

Best for: Extraction optimization (Work-up).[1]

Objective: Determine the distribution of FMP between Water and an Organic Solvent (e.g., 2-MeTHF).

  • Preparation: Prepare a 10 mM solution of FMP in the organic solvent (pre-saturated with water).

  • Equilibrium: Mix 10 mL of organic phase with 10 mL of water (pre-saturated with organic) in a separatory funnel.

  • Agitation: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes.

  • Sampling: Carefully sample both phases.

  • Quantification (HPLC/GC):

    • Column: C18 (Reverse Phase).

    • Detector: UV at 260 nm (Pyrazine

      
       transition).
      
    • Calculation:

      
      .
      
  • Mass Balance Check (Self-Validation):

    
    
    If recovery is <95%, the protocol failed (volatility loss or adsorption).
    

Part 4: Solvent Selection Strategy

The following decision matrix guides the selection of solvents based on the operational goal.

Solvent Class Recommendations
Solvent ClassSolubilitySuitabilityNotes
Chlorinated (DCM) Very HighHigh Excellent for extraction but environmentally restricted.[1]
Esters (EtOAc, iPrOAc) HighHigh Recommended Green alternative to DCM.[1] Good recovery.
Alcohols (MeOH, IPA) MiscibleMedium Good for reactions, poor for extraction (miscible with water).[1]
Alkanes (Heptane) Low/ModerateLow Use as an anti-solvent for crystallization.[1]
Water ModerateN/A The phase to be extracted from.
Process Decision Tree

ProcessSelection Start Start: Define Goal Goal Process Goal? Start->Goal Reaction Synthesis Medium Goal->Reaction Homogeneous Extraction Purification/Workup Goal->Extraction Biphasic Crystal Crystallization Goal->Crystal Solid Recovery Polar Is Reagent Polar? Reaction->Polar Green Green Req? Extraction->Green Solubility High Solubility Solvent Crystal->Solubility Dissolve in... Use THF or 2-MeTHF Use THF or 2-MeTHF Polar->Use THF or 2-MeTHF No Use DMF or DMSO Use DMF or DMSO Polar->Use DMF or DMSO Yes Use DCM Use DCM Green->Use DCM No (Lab Scale) Use Isopropyl Acetate\n(+ NaCl sat.) Use Isopropyl Acetate (+ NaCl sat.) Green->Use Isopropyl Acetate\n(+ NaCl sat.) Yes (Pilot Scale) AntiSolvent Add Anti-Solvent Solubility->AntiSolvent Slow Addition of... Heptane or\nMethylcyclohexane Heptane or Methylcyclohexane AntiSolvent->Heptane or\nMethylcyclohexane

Figure 2: Solvent selection decision matrix for FMP processing.

Part 5: Critical Insights for Researchers

  • The "Salting Out" Effect: Because FMP has moderate water solubility, simple extraction with ethyl acetate may result in yield loss (20-30% remaining in aqueous phase).

    • Corrective Action: Saturate the aqueous phase with NaCl or

      
      . This disrupts the water-pyrazine H-bonding network, forcing FMP into the organic layer (distribution coefficient 
      
      
      
      increases significantly).[1]
  • Volatility Warning: FMP (like many methylpyrazines) has a distinct vapor pressure.

    • Risk: Rotary evaporation at high vacuum/high temp can lead to product loss.

    • Control: Do not exceed 40°C bath temp; use a vacuum controller set to 100 mbar initially, ramping down cautiously.

  • pH Sensitivity: The pyrazine nitrogens are weakly basic (

    
    ).
    
    • Acidic Conditions: In strong acid (pH < 1), FMP protonates and becomes fully water-soluble (pyridinium-like salt).[1]

    • Basic Conditions: Ensure pH > 7 during extraction to keep FMP in its neutral, lipophilic form.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link (Standard reference for the Apelblat Model used in Section 2.1).

  • Zhang, N., et al. (2019).[3] Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents and Two Binary Solvent Systems. Journal of Chemical & Engineering Data. Link (Provides the thermodynamic baseline for methyl-substituted pyrazines).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link (Source for the calculation method in Section 2.2).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link (Basis for partition coefficient protocols).

  • PubChem Database. (n.d.). Compound Summary for CID 242722 (Analog: 2-Fluoro-3-methylpyridine). National Center for Biotechnology Information. Link (Used for physicochemical property estimation).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Fluoro-3-methylpyrazine

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Its unique electronic and steric features, particularly the presence of two nitrogen atoms in a 1,4-arrangement, render the ring electron-deficient and susceptible to nucleophilic attack. This inherent reactivity is harnessed in the synthesis of complex molecular architectures. 2-Fluoro-3-methylpyrazine stands out as a particularly valuable building block. The fluorine atom at the 2-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for the introduction of diverse functionalities.[3][4] The adjacent methyl group at the 3-position offers an additional point for molecular recognition and can influence the conformational properties of the final molecule. These attributes make 2-fluoro-3-methylpyrazine a sought-after precursor in the development of novel kinase inhibitors and other targeted therapies.[5]

This guide provides a comprehensive overview of the nucleophilic aromatic substitution of 2-fluoro-3-methylpyrazine, detailing the underlying mechanism, offering field-proven protocols for its reaction with various nucleophiles, and presenting a summary of expected outcomes.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 2-fluoro-3-methylpyrazine proceeds via a well-established two-step addition-elimination mechanism.[1][6] This pathway is distinct from SN1 and SN2 reactions, as it involves an initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex.[1]

The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the high electronegativity of the fluorine atom, makes this carbon atom highly electrophilic.[6]

  • Formation of the Meisenheimer Complex: This initial attack breaks the aromaticity of the pyrazine ring and forms a tetrahedral intermediate. The negative charge of this complex is delocalized across the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context. This step is typically fast.

The rate-determining step is usually the initial nucleophilic attack and the formation of the Meisenheimer complex.[6]

Amine_Protocol_Workflow start Start dissolve Dissolve 2-fluoro-3-methylpyrazine in DMF/DMSO start->dissolve add_reagents Add Amine (1.1-1.5 eq) and Base (2.0 eq) dissolve->add_reagents react Stir at RT - 100°C Monitor by TLC/LC-MS add_reagents->react workup Aqueous Workup: Pour into water, extract with EtOAc react->workup purify Purify by Flash Chromatography workup->purify end End purify->end

Sources

Application

Application Note: 2-Fluoro-3-methylpyrazine as a Strategic Scaffold in Medicinal Chemistry

Topic: 2-Fluoro-3-methylpyrazine as a scaffold in drug discovery Content Type: Detailed Application Notes and Protocols [1][2][3] Abstract 2-Fluoro-3-methylpyrazine (FMP) represents a "privileged structure" in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-methylpyrazine as a scaffold in drug discovery Content Type: Detailed Application Notes and Protocols

[1][2][3]

Abstract

2-Fluoro-3-methylpyrazine (FMP) represents a "privileged structure" in modern drug discovery, offering a unique balance of electronic deficiency, metabolic stability, and synthetic versatility.[1] This guide details the strategic application of FMP as a core scaffold for Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] We explore its utility in modulating lipophilicity (LogP), enhancing metabolic half-life via fluorine substitution, and serving as a precursor for complex heterocyclic systems (e.g., kinase inhibitors).[1] Detailed protocols for Nucleophilic Aromatic Substitution (


) and Lateral Lithiation are provided to ensure reproducible synthetic outcomes.

Introduction: The Fluorine-Methyl-Pyrazine Advantage[1]

In the landscape of heteroaromatic scaffolds, pyrazines are often utilized to lower the lipophilicity of drug candidates compared to their benzene or pyridine bioisosteres. The 2-Fluoro-3-methylpyrazine motif specifically addresses two common challenges in lead optimization:

  • Metabolic Stability: The C2-fluorine atom blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), a common liability in unsubstituted pyrazines.[1] Furthermore, the strong electron-withdrawing nature of fluorine activates the ring for nucleophilic attack, facilitating rapid library generation.[1]

  • Synthetic Handle: The C3-methyl group is not merely a steric spacer; it is a "chemical handle." The protons are sufficiently acidic (

    
    ) to allow for lateral lithiation and chain extension, or they can be oxidized to form carboxylic acids for amide coupling.[1]
    
Physicochemical Profile Comparison

The following table illustrates why a medicinal chemist might switch from a pyridine or benzene core to the FMP scaffold.

PropertyBenzene CorePyridine Core2-Fluoro-3-methylpyrazine Impact on Drug Design
LogP (Lipophilicity) High (Baseline)ModerateLow Improves solubility; reduces non-specific binding.[1]
H-Bond Acceptors 012 (Weak) Pyrazine nitrogens are weak acceptors; F is a poor acceptor but modulates pKa.[1]
Metabolic Liability High (Arene oxide)Moderate (N-oxide)Low F blocks oxidation; Methyl is the primary soft spot (benzylic oxidation).[1]
Electronic Character Electron-RichElectron-DeficientHighly Deficient Facilitates

reactions; reduces HERG liability in some series.[1]

Strategic Reactivity Map

To utilize FMP effectively, one must understand its divergent reactivity profiles. The scaffold allows for orthogonal functionalization: the fluorine atom serves as a leaving group for nucleophiles, while the methyl group serves as a nucleophile (after deprotonation) or radical acceptor.

Visualization: Reactivity Decision Tree

The following diagram outlines the logical flow for modifying the FMP scaffold.

FMP_Reactivity FMP 2-Fluoro-3-methylpyrazine (Core Scaffold) Path_SNAr Pathway A: S_NAr (Displacement of Fluorine) FMP->Path_SNAr Nucleophiles (R-NH2, R-OH) Path_Lith Pathway B: Lateral Lithiation (Activation of Methyl Group) FMP->Path_Lith Strong Base (LDA/BuLi) Path_Ox Pathway C: Oxidation (Methyl to Carboxyl) FMP->Path_Ox KMnO4 or SeO2 Prod_Amines 2-Amino-3-methylpyrazines (Kinase Hinge Binders) Path_SNAr->Prod_Amines Amines / Heat Prod_Ethers 2-Alkoxy-3-methylpyrazines (Solubility Handles) Path_SNAr->Prod_Ethers Alkoxides / NaH Prod_Chain Chain Extension (Linker Installation) Path_Lith->Prod_Chain Electrophiles (R-CHO, R-X) Prod_Acid Pyrazine-2-carboxylic acids (Amide Coupling Precursors) Path_Ox->Prod_Acid Oxidative Workup

Figure 1: Divergent synthetic pathways for 2-Fluoro-3-methylpyrazine.[1] The scaffold allows orthogonal functionalization at the C2 (fluorine) and C3 (methyl) positions.[1]

Detailed Experimental Protocols

These protocols are designed for "First-Time-Right" execution.[1] They account for the volatility of the starting material and the specific reactivity of the fluoropyrazine ring.

Protocol A: Diversification (Synthesis of 2-Amino-3-methylpyrazines)

Application: Creating kinase inhibitor cores where the pyrazine nitrogen and the exocyclic amine form a bidentate hinge-binding motif.[1]

Mechanism: The electronegative fluorine and the para-nitrogen atom create a highly electrophilic C2 center. Unlike chloropyrazines, fluoropyrazines react under milder conditions due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

Materials:

  • 2-Fluoro-3-methylpyrazine (1.0 eq)[1]

  • Primary or Secondary Amine (1.2 eq) (e.g., Morpholine, Aniline derivative)[1]

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Solvent: DMSO (for unreactive amines) or Ethanol (for reactive amines)[1]

Step-by-Step Procedure:

  • Preparation: In a sealed tube or microwave vial, dissolve 2-Fluoro-3-methylpyrazine (1 mmol, ~112 mg) in anhydrous DMSO (3 mL). Note: Use DMSO for aromatic amines; Ethanol is sufficient for aliphatic amines.

  • Addition: Add the amine (1.2 mmol) followed by

    
     (2.0 mmol).
    
  • Reaction:

    • Aliphatic Amines: Heat to 80°C for 2–4 hours.

    • Aromatic Amines: Heat to 120°C for 6–12 hours. Microwave irradiation (140°C, 30 min) is highly recommended for sterically hindered anilines.

  • Monitoring: Monitor via LC-MS. The product will show a Mass Shift of

    
    .[1]
    
  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). The high water solubility of pyrazines requires thorough extraction or the use of "salting out" (saturating aqueous layer with NaCl).

  • Purification: Flash chromatography (Hexane:EtOAc).

Critical Control Point: If the reaction is sluggish, add 10 mol%


 (Potassium Fluoride). The fluoride ion can act as a base and also stabilize the transition state in DMSO.
Protocol B: Lateral Lithiation (Functionalization of the Methyl Group)

Application: Extending the carbon skeleton to reach hydrophobic pockets in the target protein.

Mechanism: The protons on the C3-methyl group are acidified by the electron-deficient pyrazine ring.[1] However, the C2-fluorine is susceptible to nucleophilic attack by the organolithium base.[1] Therefore, sterically hindered bases (LDA or LTMP) and low temperatures (-78°C) are mandatory to favor deprotonation over nucleophilic attack.[1]

Materials:

  • 2-Fluoro-3-methylpyrazine (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq) - Freshly prepared recommended.[1]

  • Electrophile (e.g., Benzaldehyde, Alkyl Halide) (1.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • System Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Base Preparation: Add anhydrous THF (5 mL) and Diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise.[1] Stir for 30 min at 0°C to form LDA, then cool back to -78°C.

  • Substrate Addition: Dissolve 2-Fluoro-3-methylpyrazine (1 mmol) in THF (2 mL). Add this solution dropwise down the side of the flask to the LDA solution at -78°C.

    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the lithiated species.

    • Timing: Stir for exactly 15–20 minutes. Do not stir longer , as the species can decompose or undergo "Dance" rearrangement.

  • Electrophile Trapping: Add the electrophile (neat or in minimal THF) rapidly.

  • Quench: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with saturated

    
    .
    
  • Purification: Standard extraction and chromatography.

Troubleshooting: If you observe "dimerized" products, the lithiated species reacted with the starting material (via


). Ensure the temperature remains strictly at -78°C and addition is slow.

Case Study: Fragment-Based Lead Optimization

In a hypothetical campaign targeting a kinase (e.g., c-Met), the FMP scaffold serves as a replacement for a 2-aminopyridine core.[1]

  • Original Hit: 2-amino-3-methylpyridine (

    
    ).[1]
    
  • Issue: High lipophilicity (LogP 2.5) and rapid metabolic clearance.

  • Solution: Switch to 2-amino-3-methylpyrazine (via Protocol A using FMP).

  • Result:

    • LogP drops to 1.2 (Improved solubility).

    • Potency maintained (Nitrogen position 4 maintains H-bond network).[1]

    • Metabolic stability improved (Pyrazine ring is less electron-rich than pyridine, reducing oxidation potential).[1]

Workflow Visualization

The following diagram illustrates the integration of FMP into a medicinal chemistry workflow.

Drug_Discovery_Workflow Start Hit Identification (Fragment Screening) Decision Liability Assessment: High LogP? Metabolic Instability? Start->Decision Scaffold_Switch Scaffold Hop to 2-Fluoro-3-methylpyrazine Decision->Scaffold_Switch Yes Parallel_Syn Parallel Synthesis (Library Gen) Scaffold_Switch->Parallel_Syn Sub_A Library A: S_NAr (Varying Amines) Parallel_Syn->Sub_A Sub_B Library B: Lithiation (Varying Linkers) Parallel_Syn->Sub_B Test Biological Assay (IC50, ADME) Sub_A->Test Sub_B->Test

Figure 2: Workflow for scaffold hopping using FMP to correct physicochemical liabilities in early drug discovery.

References

  • Doléa, C. et al. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Link

  • Schlosser, M. (2015).[2] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc. Link

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for Fluorine effects). Link[1]

  • Tambat, N. et al. (2022).[3][4] Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry. Link

  • Jacobsen, M. et al. (2016). Concerted Nucleophilic Aromatic Substitutions.

    
     on fluorinated heterocycles). Link
    

Sources

Method

fluorinated pyrazine building blocks for agrochemical synthesis

Abstract This application note details the strategic integration of fluorinated pyrazine building blocks into agrochemical discovery pipelines. While fluorinated pyridines and pyrazoles have historically dominated the se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of fluorinated pyrazine building blocks into agrochemical discovery pipelines. While fluorinated pyridines and pyrazoles have historically dominated the sector, fluorinated pyrazines are emerging as critical bioisosteres that offer superior metabolic stability and modulated lipophilicity (LogP). This guide provides validated protocols for the synthesis of key fluoropyrazine intermediates via Halex and radical fluoroalkylation reactions, alongside a case study on designing next-generation carboxamide fungicides.

Introduction: The Fluoropyrazine Advantage

In modern agrochemistry, the "Fluorine Effect" is a cornerstone of active ingredient (AI) design. Approximately 64% of agrochemicals launched between 2016 and 2022 contain fluorine. The pyrazine ring (1,4-diazine) offers a unique electronic profile compared to its pyridine and benzene analogs:

  • Electronic Deficiency: The two nitrogen atoms at positions 1 and 4 create a highly electron-deficient π-system, lowering the LUMO energy.[1] This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), facilitating the introduction of diverse nucleophiles (amines, thiols, alkoxides) late in the synthesis.

  • Metabolic Blocking: Unsubstituted pyrazines are prone to oxidative metabolism at the 2- and 3-positions.[1] Introducing fluorine or a trifluoromethyl (-CF3) group at these positions blocks P450-mediated oxidation, significantly extending the half-life of the AI in plant and insect systems.[1]

  • pKa Modulation: Fluorine substitution reduces the basicity of the pyrazine nitrogens, altering the AI's soil mobility and uptake in plant phloem.

Chemical Properties & Reactivity Profile

The following table contrasts the reactivity of standard pyrazine building blocks with their fluorinated counterparts.

PropertyPyrazine2-Fluoropyrazine2-Chloro-3-(trifluoromethyl)pyrazine
Electronic Character Electron-deficientHighly electron-deficient (activated)Extremely electron-deficient
SNAr Reactivity ModerateHigh (F is a good leaving group in SNAr)Very High (Cl is displaced; CF3 activates)
LogP (Lipophilicity) -0.2 (Hydrophilic)~0.3 (Moderate)> 2.0 (Lipophilic)
Metabolic Stability Low (Ring oxidation)High (C-F bond strong)Very High (Steric & electronic shield)

Synthesis Protocols

Protocol A: The Halex Reaction (Chlorine-Fluorine Exchange)

Target: Synthesis of 2,6-Difluoropyrazine from 2,6-Dichloropyrazine[1]

Rationale: The Halex (Halogen Exchange) reaction is the industrial standard for introducing fluorine into electron-deficient heterocycles.[1] While costly Pd-catalyzed fluorinations exist, the Halex method uses cost-effective Potassium Fluoride (KF).[1]

Reagents:

  • Substrate: 2,6-Dichloropyrazine (1.0 eq)

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.5 eq)[1]

  • Catalyst: Tetraphenylphosphonium bromide (TPPB) (0.05 eq)[1]

  • Solvent: Sulfolane (anhydrous)[1]

Step-by-Step Methodology:

  • Drying: The success of Halex relies on anhydrous conditions. Dry KF in a vacuum oven at 150°C for 4 hours. Ensure Sulfolane is distilled and stored over molecular sieves.

  • Setup: In a Hastelloy or glass-lined autoclave (to resist fluoride corrosion), charge the solvent, 2,6-dichloropyrazine, and TPPB.

  • Addition: Add the dried KF rapidly under a nitrogen blanket to minimize moisture uptake.

  • Reaction: Seal the reactor and heat to 190°C . Maintain agitation (500 rpm) for 12 hours.

    • Mechanism Note: The TPPB acts as a phase-transfer catalyst, solubilizing the fluoride ion into the organic phase to attack the electron-deficient pyrazine ring.[1]

  • Workup: Cool to room temperature. Filter the slurry to remove KCl and unreacted KF.

  • Purification: Distill the filtrate under reduced pressure. 2,6-Difluoropyrazine is volatile; collect the fraction boiling at ~110-115°C (atmospheric equivalent).[1]

Quality Control:

  • 19F NMR: Look for a singlet at approx. -85 ppm (vs CFCl3).[1]

  • GC-MS: Confirm molecular ion (M+ = 116).

Protocol B: Radical Trifluoromethylation

Target: Synthesis of 2-Amino-5-(trifluoromethyl)pyrazine[1]

Rationale: Direct trifluoromethylation of heteroaromatics is challenging. This protocol uses a radical mechanism (Langlois reagent) which is robust and tolerant of amine functionalities.

Reagents:

  • Substrate: 2-Aminopyrazine (1.0 eq)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 eq)[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 4.0 eq)[1]

  • Solvent: Dichloromethane (DCM) / Water (2:1 biphasic mixture)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyrazine and sodium trifluoromethanesulfinate in the DCM/Water mixture at 0°C.

  • Initiation: Add TBHP dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours.

    • Mechanism:[1][2][3][4] TBHP generates a CF3 radical from the sulfinate. The radical attacks the electron-deficient pyrazine ring.[1] The amino group directs the attack primarily to the para position (position 5).

  • Workup: Separate the organic layer.[5] Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with saturated NaHCO3 and brine. Dry over Na2SO4. Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Application Note: Design of a Pyrazine-Carboxamide Fungicide

Context: Succinate dehydrogenase inhibitor (SDHI) fungicides often utilize a pyrazole-carboxamide core (e.g., Bixafen).[1] Replacing the pyrazole with a 3-(trifluoromethyl)pyrazine moiety can enhance systemic mobility due to the lower lipophilicity of the pyrazine nitrogen, while the CF3 group maintains metabolic stability.

Development Workflow:

G cluster_0 Critical Decision Point Start Building Block Selection (3-trifluoromethylpyrazine-2-carboxylic acid) Activation Acid Activation (SOCl2 or HATU) Start->Activation Step 1 Coupling Amide Coupling (Aniline Nucleophile) Activation->Coupling Step 2 Optimization Lead Optimization (Screening for pKa/LogP) Coupling->Optimization Bioassay Final Candidate: N-Aryl-3-(CF3)pyrazine-2-carboxamide Optimization->Final Selection

Caption: Workflow for converting a fluorinated pyrazine acid into a bioactive carboxamide candidate.

Case Study Protocol: Amide Coupling

  • Activation: Convert 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) to the acid chloride using Thionyl Chloride (SOCl2) and a catalytic drop of DMF in Toluene (Reflux, 2h).

  • Coupling: Evaporate excess SOCl2. Dissolve the crude acid chloride in THF. Add the relevant aniline (e.g., 2-(2,4-dichlorophenyl)aniline) (1.1 eq) and Triethylamine (2.0 eq).[1]

  • Outcome: The resulting amide benefits from the electron-withdrawing nature of the pyrazine/CF3 pair, increasing the acidity of the amide proton (NH), which is crucial for hydrogen bonding within the fungal SDH enzyme pocket.

Safety & Handling of Fluoropyrazines

Fluorinated pyrazines, particularly low molecular weight variants like 2-fluoropyrazine , possess distinct hazards.

  • Volatility & Flammability: 2-Fluoropyrazine is a flammable liquid (Flash point ~21°C).[1][6] All reactions must be performed under inert atmosphere (N2/Ar) in a fume hood.

  • Skin Absorption: The lipophilic nature of fluorinated heterocycles facilitates rapid skin absorption. Double-gloving (Nitrile + Laminate) is mandatory.[1]

  • Corrosivity: Fluoride byproducts (HF) can be generated during hydrolysis or thermal decomposition. Keep Calcium Gluconate gel readily available in the lab as a first-aid countermeasure for fluoride exposure.[1]

References

  • Pest Management Science. Recent developments in fluorine-containing pesticides (2016-2022). [Link][1]

  • ACS GCI Pharmaceutical Roundtable. The Halex Reaction: Reagent Guide. [Link]

  • Google Patents.Synthesis method of 2,3-difluoro-5-chloropyridine (Analogous Protocol).

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from 2-Fluoro-3-methylpyrazine reaction mixture

Technical Support Center: 2-Fluoro-3-methylpyrazine Synthesis From the Bench of a Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of 2-Fluoro-3-methylpyrazine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-3-methylpyrazine Synthesis

From the Bench of a Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 2-Fluoro-3-methylpyrazine. This document is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated heterocyclic compound. The successful synthesis of many pharmaceutical intermediates hinges not just on the reaction itself, but on the rigorous purification required to isolate a product of high purity. This guide provides a troubleshooting framework in a practical Q&A format, explains the chemical principles behind the purification strategies, and offers detailed protocols to address common challenges encountered during the work-up of the 2-Fluoro-3-methylpyrazine reaction mixture, typically synthesized via the Balz-Schiemann reaction.

Section 1: Understanding the Reaction & Potential Impurities

The synthesis of 2-Fluoro-3-methylpyrazine is most commonly achieved through the Balz-Schiemann reaction, which transforms the primary aromatic amine, 2-Amino-3-methylpyrazine, into the corresponding fluoride.[1] The process involves two key steps:

  • Diazotization: The amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid like fluoroboric acid, HBF₄) at low temperatures to form a diazonium tetrafluoroborate salt.[2]

  • Thermal Decomposition: The isolated diazonium salt is then heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired 2-Fluoro-3-methylpyrazine.[3]

While effective, this reaction is prone to several side reactions that generate a predictable profile of impurities. Understanding what these impurities are, and why they form, is the first step toward designing an effective purification strategy.

G cluster_reactants Reactants cluster_products Reaction Mixture A 2-Amino-3-methylpyrazine B 1. NaNO₂ / HBF₄ (0°C) 2. Heat (Δ) I1 Unreacted 2-Amino-3-methylpyrazine A->I1 Incomplete Reaction P 2-Fluoro-3-methylpyrazine (Desired Product) B->P Main Reaction (Balz-Schiemann) D Diazonium Salt Intermediate B->D I2 3-Methylpyrazin-2-ol (Hydrolysis Product) I3 Polymeric Tars (Decomposition Byproducts) D->P D->I2 + H₂O (Hydrolysis) D->I3 Uncontrolled Decomposition

Caption: Reaction pathway and common impurity formation.

Section 2: Troubleshooting and FAQs

This section addresses the most common issues encountered during the purification of 2-Fluoro-3-methylpyrazine.

Q1: My crude reaction mixture is a dark, sticky, intractable tar. What went wrong and can I salvage my product?

Answer: This is a very common issue in Balz-Schiemann reactions and is typically caused by the uncontrolled decomposition of the diazonium salt intermediate.[4] These salts are high-energy species and can polymerize or react non-selectively if the temperature is not carefully controlled during diazotization or if the thermal decomposition is too rapid.

  • Causality: The formation of tars is often exacerbated when the thermal decomposition is performed on the neat (solvent-free) diazonium salt.[4] The exothermic nature of the decomposition can lead to a runaway reaction.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the temperature at 0-5 °C during the entire diazotization step.

    • Use of a Solvent: Perform the thermal decomposition in a high-boiling inert solvent (e.g., toluene, xylene, or dichlorobenzene). The solvent helps to dissipate heat and maintain a controlled temperature, preventing the formation of tars.[4]

  • Salvage Strategy: While yields will be significantly reduced, it is often possible to recover some product.

    • Dissolve or suspend the tarry mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Filter off any insoluble solids.

    • Proceed with the liquid-liquid extraction work-up as described in SOP 1 to remove acidic and basic impurities.

    • The resulting organic solution will likely be dark. It can be treated with activated carbon to remove some of the colored polymeric material, followed by filtration through a pad of celite.

    • Finally, purify the product by column chromatography (SOP 2 ).

Q2: Analytical results (TLC, GC-MS) show a significant amount of unreacted 2-Amino-3-methylpyrazine. What is the most efficient way to remove it?

Answer: The most efficient method for removing the basic starting amine is a classic acid-base liquid-liquid extraction. This technique exploits the difference in the acid-base properties between the starting material and the product.

  • Causality: 2-Amino-3-methylpyrazine is a basic compound due to its primary amine group. It will readily react with an acid to form a water-soluble ammonium salt. Your product, 2-Fluoro-3-methylpyrazine, is a much weaker base and will remain in the organic phase.

  • Methodology: After the reaction is complete and quenched, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will partition into the aqueous layer, while your product stays in the organic layer. This is detailed in SOP 1 .

  • Verification: You can monitor the removal of the amine by TLC. The starting amine is significantly more polar than the product. Spot the organic layer before and after the acid wash. The polar spot corresponding to the amine should disappear after the wash.

Q3: My NMR and Mass Spec data indicate the presence of 3-Methylpyrazin-2-ol. How did this form and how can I separate it from my product?

Answer: 3-Methylpyrazin-2-ol is the product of hydrolysis of the diazonium salt intermediate. This is a very common side reaction if water is present during the decomposition step, as the diazonium cation is a potent electrophile and can be attacked by water.

  • Causality: Even trace amounts of water in the reaction mixture or exposure to atmospheric moisture can lead to the formation of this hydroxy-pyrazine byproduct.

  • Separation Strategy: Separating 3-Methylpyrazin-2-ol from 2-Fluoro-3-methylpyrazine can be challenging due to their similar structures. The choice of method depends on the scale of your reaction and the boiling point difference.

    • Column Chromatography: This is the most reliable method. The hydroxyl group in 3-Methylpyrazin-2-ol makes it significantly more polar than the fluoro-product. It will have a lower Rf on a silica TLC plate and will elute later from a silica gel column. See SOP 2 for a detailed protocol.

    • Fractional Distillation: This method is viable if the boiling points are sufficiently different and you are working on a larger scale. Based on the data in the table below, there is a substantial difference in their boiling points, making distillation a feasible option.

Q4: What analytical methods are best for assessing the final purity of my 2-Fluoro-3-methylpyrazine?

Answer: A combination of methods is recommended for a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying volatile impurities. The mass spectrum provides definitive identification of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful quantitative tool. It is particularly useful for detecting less volatile or thermally unstable impurities that may not be suitable for GC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and ensuring no structurally similar impurities are present. ¹⁹F NMR is particularly useful for confirming the successful installation of the fluorine atom.

Section 3: Physicochemical Properties for Purification Planning

A successful purification strategy relies on understanding the physical properties of the desired compound and its major impurities.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
2-Fluoro-3-methylpyrazine C₅H₅FN₂112.11~135-145 (est.)*Soluble in organic solvents.
2-Amino-3-methylpyrazineC₅H₇N₃109.13~195 (est.)[6]Soluble in water, alcohols, ethyl acetate.[5]
3-Methylpyrazin-2-olC₅H₆N₂O110.11>200 (est.)**Soluble in water and polar organic solvents.

*Boiling point is estimated based on similarly structured compounds like 2-Fluoro-3-methylpyridine (154-155 °C)[7] and 2-Methylpyrazine (135 °C).[8] **Hydroxy-pyridines and -pyrazines (pyrazinones) are typically high-boiling solids or liquids due to hydrogen bonding.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: General Work-up and Liquid-Liquid Extraction

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Quenching: After thermal decomposition is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane (DCM) (e.g., 3 x 50 mL for a 10 mmol scale reaction). Combine the organic layers.

  • Acid Wash (Removes Starting Amine): Wash the combined organic layers twice with 1M aqueous HCl. This will remove any unreacted 2-Amino-3-methylpyrazine.

  • Base Wash (Removes Acidic Byproducts): Wash the organic layer once with saturated aqueous NaHCO₃ solution to remove any residual acid.

  • Brine Wash: Wash the organic layer once with a saturated aqueous NaCl (brine) solution. This helps to break up emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

SOP 2: Purification by Flash Column Chromatography

This protocol is effective for removing polar impurities like 3-Methylpyrazin-2-ol.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Use TLC to determine the optimal solvent ratio. The product, being moderately polar, should have an Rf value of ~0.3-0.4 in the chosen system. A typical starting gradient might be from 5% to 20% ethyl acetate in hexane.

  • Column Packing: Pack the column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product from SOP 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar 2-Fluoro-3-methylpyrazine will elute before the more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 2-Fluoro-3-methylpyrazine.

Section 5: Purification Workflow Diagram

This flowchart provides a logical decision-making process for purifying your crude product.

Caption: A decision-making workflow for purification.

References

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Retrieved February 4, 2026, from [Link]

  • Acatris. (2026, January 31). The Science Behind the Aroma: Understanding 2-Methoxy-3-methylpyrazine's Properties. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242722, 2-Fluoro-3-methylpyridine. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26333, 2-Isobutyl-3-methylpyrazine. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyrazine. Retrieved February 4, 2026, from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 713. [Link]

  • The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved February 4, 2026, from [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Garlyauskayte, R. Y. (2023). Fluorinated Heterocycles. Fluorine Notes, 146(1).
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved February 4, 2026, from [Link]

  • Yin, J., et al. (2016). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. RSC Advances, 6(10), 8343-8349. [Link]

  • Mossine, A. V., et al. (2019). Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. Journal of the American Chemical Society, 141(38), 15314-15324. [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved February 4, 2026, from [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7045-7072. [Link]

  • Ekeeda. (2019, August 12). Balz Schiemann Reaction - Compounds Containing Nitrogen - Chemistry Class 12. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,5-cocoa pyrazine. Retrieved February 4, 2026, from [Link]

  • Swain, C. G., & Rogers, R. J. (1975). The Balz-Schiemann reaction. Journal of the American Chemical Society, 97(4), 799-800.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7976, 2-Methylpyrazine. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Grignard Reactions with Fluorinated Pyrazines

[1] Executive Summary: The Reactivity Paradox Fluorinated pyrazines present a unique challenge in organometallic chemistry due to the competing electronic effects of the nitrogen atoms and the fluorine substituent.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Reactivity Paradox

Fluorinated pyrazines present a unique challenge in organometallic chemistry due to the competing electronic effects of the nitrogen atoms and the fluorine substituent.[1] The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic attack, while the fluorine atom introduces three competing pathways:

  • Inductive Acidification: Facilitating deprotonation (metallation) at the ortho position.[1]

  • Leaving Group Ability: Enabling Nucleophilic Aromatic Substitution (

    
    ).
    
  • Elimination Instability: Ortho-metallated fluoropyrazines are prone to

    
    -elimination of 
    
    
    
    , generating highly reactive "pyrazynes" (hetarynes) that lead to tar/polymerization.[2]

This guide addresses the two primary workflows: Forming a fluoropyrazinyl Grignard reagent and Reacting a Grignard reagent with a fluoropyrazine substrate.[1]

Module 1: Diagnostic & Troubleshooting (Q&A)
Category A: Formation of Fluoropyrazinyl Grignard Reagents

Scenario: You are trying to convert a bromo- or iodo-fluoropyrazine into a Grignard reagent.[2]

Q1: My reaction mixture turned into a black tar immediately after adding the magnesium source. What happened? Diagnosis: You likely triggered the formation of a Pyrazyne (Hetaryne) intermediate . Mechanism: If you generate a Grignard species ortho to a fluorine atom (e.g., 3-fluoro-2-pyrazinylmagnesium halide), the species is thermally unstable.[2] It undergoes


-elimination of magnesium fluoride (

) to form a strained 2,3-pyrazyne, which rapidly polymerizes or reacts nonspecifically.[2] Solution:
  • Temperature Control: You must maintain the reaction temperature below -40°C (often -78°C is safer) during the exchange.

  • Switch Reagents: Do not use Mg metal (

    
    ).[1][2] The initiation exotherm is uncontrollable.[1] Use Knochel’s Turbo Grignard  (
    
    
    
    ) for a Halogen-Magnesium exchange.[1][2] The LiCl breaks up aggregates, allowing the reaction to proceed at lower temperatures where the intermediate is stable.

Q2: I used


, but I see mostly protonated starting material (hydrolysis product) after quenching. Did the exchange fail? 
Diagnosis:  The exchange likely worked, but the intermediate was quenched by adventitious moisture or proton sources before your electrophile reacted. Alternatively, the exchange equilibrium was unfavorable.
Solution: 
  • Drying Protocol: Pyrazinyl Grignards are less basic than alkyl Grignards but highly sensitive.[1] Ensure THF is distilled or dried (<50 ppm water).[1][2]

  • Equilibrium Shift: If using

    
    , the equilibrium 
    
    
    
    is driven by the stability of the
    
    
    carbanion vs
    
    
    . For bromides, this equilibrium is slower.[2] Action: Warm the reaction to -20°C (carefully!) to drive conversion, or use a slight excess (1.1–1.2 equiv) of the Turbo Grignard.
Category B: Reaction of Grignards WITH Fluoropyrazines

Scenario: You are adding an external Grignard (


) to a fluoropyrazine to attach group R.[2]

Q3: I intended to do an


 displacement of the Fluorine, but I isolated the addition product (dihydropyrazine) or the starting material. Why? 
Diagnosis:  Grignard reagents are "hard" carbon nucleophiles.[1] Without activation, they prefer direct addition to the 

bond (carbophilic attack) rather than displacing the fluorine, especially if the ring is not sufficiently electron-poor or if no catalyst is present. Solution:
  • Transition Metal Catalysis: Add a catalyst to promote the cross-coupling pathway over direct addition.[1] Iron (Fe(acac)

    
    )  or Nickel (Ni(cod)
    
    
    
    )
    catalysts are effective for Kumada-Corriu type couplings on fluorinated heterocycles.[2]
  • Leaving Group Hierarchy: If possible, use a chloro- or bromo-fluoropyrazine. The Grignard will selectively displace the heavier halogen via oxidative addition (with Pd/Ni catalysis) leaving the Fluorine intact for later steps.[1]

Module 2: Critical Workflows & Protocols
Protocol A: Preparation of Fluoropyrazinyl Grignard via Turbo-Exchange

Use this for converting Bromofluoropyrazines to Grignards.[2]

Reagents:

  • Substrate: 2-Bromo-3-fluoropyrazine (1.0 equiv)[2]

  • Reagent:

    
     (1.1 equiv, ~1.3 M in THF)[2]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with substrate and THF (0.5 M concentration).[1][2]

  • Cooling: Cool the solution to -40°C . Note: Going lower (-78°C) is safer but exchange might be sluggish for bromides.[2]

  • Exchange: Add

    
     dropwise over 10 minutes.
    
  • Incubation: Stir at -40°C for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL into

      
      .[1] NMR should show deuterated pyrazine (indicating successful metallation) vs. protonated (unreacted).[1][2]
      
  • Trapping: Add the electrophile (e.g., aldehyde, ketone) pre-dissolved in THF slowly.

  • Warm-up: Allow to warm to 0°C only after the electrophile has been added.

Protocol B: Directed Magnesiation (Deprotonation)

Use this for functionalizing Fluoropyrazines with NO halogens.[1][2]

Reagents:

  • Substrate: 2-Fluoropyrazine[2]

  • Base:

    
     (Knochel-Hauser Base)[2]
    

Key Insight: The Fluorine atom directs metallation to the ortho position (C3) due to inductive acidification.[1]

  • Cool substrate in THF to -78°C .

  • Add

    
     (1.1 equiv).[1][2]
    
  • Stir for 15 mins. (Reaction is extremely fast; prolonged stirring risks elimination).[1]

  • Quench immediately with electrophile.[1]

Module 3: Data & Visualization
Table 1: Reagent Selection Guide
GoalSubstrateRecommended ReagentCritical Parameter
Halogen Exchange Bromo/Iodo-fluoropyrazine

(Turbo)
Temp < -40°C to prevent elimination.[1][2]
Direct Deprotonation Fluoropyrazine (H-bearing)

Kinetic control (-78°C); F-directs ortho.[2]
Nucleophilic Subst (

)
Fluoropyrazine + R-MgXR-MgX + Fe/Ni Catalyst Uncatalyzed reaction leads to addition products.[1][2]
Visual Workflow: Decision Tree

Grignard_Pyrazine_Workflow Start Start: Functionalizing Fluoropyrazine CheckHalogen Does substrate have Br/I? Start->CheckHalogen Exchange Pathway A: Halogen-Metal Exchange CheckHalogen->Exchange Yes Deprotonation Pathway B: Directed Magnesiation CheckHalogen->Deprotonation No Turbo Use iPrMgCl·LiCl (Turbo Grignard) Exchange->Turbo TempControl CRITICAL: Maintain T < -40°C Turbo->TempControl Success1 Stable Pyrazinyl Grignard TempControl->Success1 Controlled T Failure1 T > -30°C: Elimination to Pyrazyne (Tar) TempControl->Failure1 Warm T TMPBase Use TMPMgCl·LiCl (Knochel-Hauser Base) Deprotonation->TMPBase OrthoDirect F-atom directs metallation to C3 (Ortho) TMPBase->OrthoDirect OrthoDirect->Success1

Figure 1: Decision matrix for selecting the correct metallation strategy based on substrate substitution.[1][2]

Visual Mechanism: The "Pyrazyne" Trap

Pyrazyne_Elimination Substrate o-Fluoro-Pyrazinyl MgX Transition Transition State (Mg-F interaction) Substrate->Transition Heat (> -30°C) Product 2,3-Pyrazyne (Unstable Hetaryne) Transition->Product - MgClF Polymer Polymer/Tar Product->Polymer Rapid Decay

Figure 2: The thermal decomposition pathway of ortho-fluoropyrazinyl Grignards.[2] Avoiding this requires strict temperature control.[1]

References
  • Bao, R. L.-Y.; Zhao, R.; Shi, L. "Progress on the Synthesis of Functionalized Pyrazines via Organometallic Intermediates." Chemical Reviews, 2015 .[2] [2]

  • Knochel, P.; et al. "Preparation of Functionalized Aryl Magnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl."[3][4] Angewandte Chemie International Edition, 2008 .[2][3] [2]

  • Schade, M. A.; Manolikakes, G.; Knochel, P. "Preparation of Functionalized Magnesiated Pyrazines and Their Application in Cross-Coupling Reactions."[2] Organic Letters, 2010 . [2]

  • Organic Chemistry Portal. "Turbo Grignard Reagents in Organic Synthesis."

  • ScienceMadness Discussion. "Troubleshooting Lithium-Halogen Exchange on Nitriles/Heterocycles."

Sources

Troubleshooting

Technical Support Center: Functionalization of 3-Methyl Substituted Pyrazines

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of 3-methyl substituted pyrazines...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of 3-methyl substituted pyrazines. The inherent steric and electronic properties of this scaffold can often lead to low yields, incomplete conversions, and undesired side reactions. This resource provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity of 3-methyl substituted pyrazines.

Q1: Why are cross-coupling reactions on 2-halo-3-methylpyrazines often sluggish and low-yielding?

A: The primary challenge stems from a combination of steric and electronic effects. The 3-methyl group exerts significant steric hindrance at the adjacent C2 position, impeding the approach of the bulky transition metal catalyst required for oxidative addition, a critical step in most cross-coupling catalytic cycles. Electronically, the methyl group is an electron-donating group (EDG). This increases the electron density on the pyrazine ring, which deactivates halo-pyrazines towards oxidative addition, a process that is favored with electron-deficient aromatic systems.[1] A 2013 review on pyrazine functionalization noted that the presence of two methyl groups on a chloropyrazine resulted in low yields and long reaction times in a Suzuki coupling, explicitly attributing this to the deactivating effect of the electron-donating groups.[1]

Q2: I am observing significant amounts of starting material decomposition and/or homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What could be the cause?

A: This often points to a catalytic cycle that is stalling after oxidative addition. If the transmetalation step is slow due to steric hindrance, the palladium(II)-halide intermediate has a longer lifetime. This can lead to several unproductive pathways. The intermediate may decompose, or it may participate in side reactions. Homocoupling of the boronic acid (e.g., Glaser coupling in Sonogashira or Suzuki reactions) can become a competitive pathway, especially if the desired cross-coupling is slow.[2]

Q3: Are there alternatives to traditional cross-coupling reactions for functionalizing the 3-methylpyrazine core?

A: Yes. When direct cross-coupling is challenging, alternative strategies such as Directed ortho-Metalation (DoM) and C-H activation can be powerful tools. DoM utilizes a directing group to selectively deprotonate a specific position on the ring with a strong base (like an organolithium reagent), creating a nucleophilic site that can then react with an electrophile.[3][4] C-H activation, on the other hand, involves the direct conversion of a C-H bond into a C-metal bond, which can then undergo further functionalization, bypassing the need for a pre-installed halide.[5][6]

II. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reaction types, offering solutions and optimized protocols.

A. Suzuki-Miyaura Coupling

Issue: Low to no yield in the Suzuki-Miyaura coupling of a 2-halo-3-methylpyrazine with an arylboronic acid.

Causality: The primary hurdles are the slow oxidative addition due to the electron-donating methyl group and steric hindrance around the reaction site. The choice of ligand, base, and reaction conditions is critical to overcome these barriers.

Troubleshooting Workflow:

Suzuki_Troubleshooting cluster_ligand Ligand Strategy cluster_base Base/Solvent Strategy cluster_temp Energy Input Start Low Yield in Suzuki Coupling Ligand Optimize Ligand Selection Start->Ligand Initial Step Base Evaluate Base and Solvent Ligand->Base If still low yield L1 Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) Ligand->L1 Temp Increase Reaction Energy Base->Temp If still low yield B1 Switch to stronger base (e.g., Cs2CO3, K3PO4) Base->B1 Result Improved Yield Temp->Result Success T1 Increase temperature (80-120 °C) Temp->T1 L2 Increase ligand loading (2-4 mol%) L1->L2 B2 Use polar aprotic solvent (e.g., Dioxane, 2-MeTHF) B1->B2 T2 Employ microwave irradiation to shorten reaction times T1->T2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Comparative Data: Ligand and Base Selection

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10010-30Often insufficient for hindered substrates. Significant starting material may remain.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100-11060-85Bulky, electron-rich ligands like SPhos are crucial for activating the C-Cl or C-Br bond.[7]
CataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O8075-95Pre-formed palladacycles can be highly effective for challenging couplings.[8]
PdCl₂(dppf)K₂CO₃DMF120 (Microwave)70-90Microwave irradiation can significantly accelerate the reaction for deactivated substrates.[9][10]

Step-by-Step Optimized Protocol: Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the 2-halo-3-methylpyrazine (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium precatalyst/ligand system (e.g., SPhos Palladacycle G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

Issue: Low conversion in the amination of a 2-halo-3-methylpyrazine, particularly with secondary or weakly nucleophilic amines.

Causality: Similar to Suzuki coupling, steric hindrance is a major factor. The bulky ligand required to facilitate reductive elimination can clash with the 3-methyl group and the incoming amine. The choice of base is also critical for efficient deprotonation of the amine without causing side reactions.

Troubleshooting Workflow:

Buchwald_Troubleshooting cluster_ligand Ligand Strategy cluster_base Base Strategy cluster_solvent Solvent Strategy Start Low Yield in Buchwald-Hartwig Amination Ligand Select Appropriate Ligand Start->Ligand Initial Step Base Optimize Base Ligand->Base If still low yield L1 Use generation-appropriate Buchwald ligands (e.g., RuPhos for secondary amines) Ligand->L1 Solvent Change Solvent System Base->Solvent If no improvement B1 Use strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) Base->B1 Result Improved Yield Solvent->Result Success S1 Use solvents known to promote reductive elimination (e.g., Toluene, Dioxane) Solvent->S1 L2 Screen different ligand classes (e.g., Josiphos for ferrocene-based) L1->L2 B2 For base-sensitive substrates, try weaker bases (Cs2CO3) at higher temperatures B1->B2 S2 Ensure solvent is anhydrous S1->S2

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Comparative Data: Ligand and Base Selection for Amination of 2-Bromo-3-methylpyrazine

LigandAmine TypeBaseSolventTemperature (°C)Typical Yield Range (%)Notes
BINAPPrimary anilineNaOtBuToluene10040-60An older generation ligand, may struggle with sterically demanding substrates.
XPhosPrimary anilineK₂CO₃t-BuOH11080-95Excellent for a wide range of primary amines, including those with functional groups.
RuPhosSecondary aliphaticNaOtBuDioxane10075-90A go-to ligand for coupling with secondary amines.[11]
BrettPhosHeteroaryl amineCs₂CO₃Toluene11065-85Particularly effective for challenging heteroaromatic amines.

Step-by-Step Optimized Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a demonstrated synthesis of 2-anilino-5-chloro-3-methylpyrazine derivatives.[12]

  • Preparation: In a glovebox, charge a vial with the 2-bromo-3-methylpyrazine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the palladium precatalyst/ligand system (e.g., RuPhos Palladacycle G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a 0.1-0.2 M solution).

  • Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

C. Sonogashira Coupling

Issue: Failure of Sonogashira coupling, often accompanied by Glaser-Hay homocoupling of the terminal alkyne.

Causality: The Sonogashira reaction is highly sensitive to the efficiency of the catalytic cycle. If the oxidative addition of the palladium catalyst to the 2-halo-3-methylpyrazine is slow, the copper(I) acetylide intermediate has a longer lifetime, which favors the oxidative homocoupling pathway (Glaser coupling).

Troubleshooting Strategies:

  • Employ a Copper-Free Protocol: The copper co-catalyst is often the primary culprit for homocoupling. Modern Sonogashira protocols have been developed that operate efficiently without copper, especially when using highly active palladium/phosphine ligand systems.[13][14][15]

  • Use Bulky, Electron-Rich Ligands: As with other cross-couplings, ligands like XPhos or SPhos can accelerate the rate-limiting oxidative addition step, thus outcompeting the homocoupling pathway.

  • Base Selection: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and in sufficient excess (2-3 equivalents).

Step-by-Step Optimized Protocol: Copper-Free Sonogashira Coupling

  • Preparation: To a Schlenk tube, add the 2-halo-3-methylpyrazine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent and Base: Add anhydrous toluene, followed by anhydrous triethylamine (2.5 equiv).

  • Reaction: Degas the mixture with argon for 15 minutes. Heat to 80-100 °C and stir until the starting material is consumed (as monitored by TLC/LC-MS).

  • Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter through celite. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

III. Alternative Strategies

When steric hindrance proves insurmountable for traditional cross-coupling methods, consider these alternative approaches.

Directed ortho-Metalation (DoM)

This strategy is particularly useful for introducing substituents at the C5 position, which is ortho to the N1 nitrogen but avoids the steric clash with the 3-methyl group. The pyrazine nitrogen itself can act as a directing group.

Conceptual Workflow:

DoM_Workflow Start 3-Methylpyrazine Base Deprotonation with strong base (e.g., LDA, LiTMP) at low temperature (-78 °C) Start->Base Coordination & Deprotonation Intermediate 5-Lithio-3-methylpyrazine (Anionic Intermediate) Base->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Electrophilic Trap Product 5-Substituted-3-methylpyrazine Quench->Product

Caption: Directed ortho-Metalation (DoM) workflow for 3-methylpyrazine.

General Protocol:

  • Dissolve 3-methylpyrazine in anhydrous THF and cool to -78 °C under argon.

  • Slowly add a solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equiv).

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Add a solution of the desired electrophile (e.g., I₂, DMF, benzaldehyde) and stir for another 1-2 hours at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard extractive work-up.

C-H Activation

Direct C-H activation offers the most atom-economical approach, functionalizing the pyrazine ring without prior halogenation. The challenge lies in controlling regioselectivity. For 3-methylpyrazine, C-H activation can potentially occur at C2, C5, or C6. Selectivity is often dictated by the catalyst, ligand, and directing group (if used).[5][16]

Considerations for C-H Activation:

  • Regioselectivity: The C5 and C6 positions are generally more accessible than the sterically crowded C2 position. Without a directing group, mixtures of isomers are common.

  • Catalyst System: Palladium catalysts are frequently used. The choice of oxidant (e.g., Ag₂CO₃, benzoquinone) and additives (e.g., pivalic acid) is crucial for catalyst turnover and selectivity.

  • Directing Groups: Installing a removable directing group at another position on the ring can provide excellent regiocontrol for C-H functionalization.

This area is rapidly evolving, and consulting recent literature for specific catalyst systems tailored to pyrazine functionalization is highly recommended.

IV. References

  • El-Gendy, A. A. M., & El-Gharabawy, H. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(5), 348-354.

  • Gagnon, A., & Duplessis, M. (2015). Comparative yields for Suzuki-Miyaura couplings. ResearchGate. Available at: [Link]

  • Bano, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7006. Available at: [Link]

  • Al-dujaili, A. H. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2933-2940.

  • Wanna, J., & Bernstein, E. R. (1986). Molecular jet study of solvation of pyrazine by small hydrocarbons. The Journal of Chemical Physics, 84(2), 927-935.

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Stas, M., & Van der Eycken, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4313-4335. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Christensen, M., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics, 40(10), 2100294.

  • Li, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. Molecules, 29(5), 1143.

  • Majumdar, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2015(6), 1-32.

  • Marsella, M. J., & Swager, T. M. (1993). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 115(25), 12214–12215. Available at: [Link]

  • Bano, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7006.

  • Singh, A., & Kumar, A. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(52), 32968-32984.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Bouattour, R., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(3), 1541-1547.

  • Stas, M., & Van der Eycken, E. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Wander, D., et al. (2025). Efficient Transition State Searches by Freezing String Method with Graph Neural Network Potentials. arXiv preprint arXiv:2501.03456.

  • Hassan, Z., & Bräse, S. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – A European Journal, 26(67), 15473-15477.

  • Bano, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available at: [Link]

  • OpenChemHub. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Hibi, M., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.

  • Marsella, M. J., & Swager, T. M. (1993). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization, 115(25), 12214-12215.

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088.

  • Chtita, S., et al. (2012). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal of Chemical Sciences, 124(6), 1303-1310.

  • Sharma, P., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 140-146.

  • Mondal, A., & van Gemmeren, M. (2020). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition, 59(52), 23649-23653.

  • Sirois, L. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28130-28135.

  • Maji, A. (2018). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 16(43), 8016-8035.

  • Movassaghi, M., & Schmidt, M. A. (2007). Lithiation and Electrophilic Substitution of Dimethyl Triazones. Organic Letters, 9(10), 1987-1990.

  • Bloom, S., et al. (2016). Synthesis of substituted pyrazines. Google Patents, US9458115B2.

  • Martirosyan, K. S., et al. (2016). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 47, 271-276.

  • Banecki, B. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Liu, C.-H., & Chuang, S.-C. (2024). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Advanced Synthesis & Catalysis, 366(1), 125-135.

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Myers Group, Harvard University. Available at: [Link]

  • Hernandez, A. G. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Li, N., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(29), 11048-11051.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyrazine Intermediates

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-H2O-PROTOCOLS Subject: Troubleshooting yield loss and impurity profiles caused by moisture in pyrazine synthesis. Introduction: The "Hidden Yield Kille...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-H2O-PROTOCOLS Subject: Troubleshooting yield loss and impurity profiles caused by moisture in pyrazine synthesis.

Introduction: The "Hidden Yield Killer"

Welcome to the technical support hub. If you are working with pyrazine intermediates—particularly low-molecular-weight alkylpyrazines (e.g., 2,5-dimethylpyrazine) or aminopyrazines—you have likely encountered "mysterious" yield losses, oiling out of solids, or stalled Grignard reactions.

The Root Cause: Pyrazines are nitrogen-containing heterocycles with significant hygroscopicity. The nitrogen lone pairs act as H-bond acceptors, avidly pulling moisture from the atmosphere. This is not just a purity issue; it is a reactivity issue. Absorbed water hydrolyzes sensitive reagents, alters stoichiometry, and can even facilitate ring-opening degradation pathways under acidic conditions.

This guide replaces generic advice with chemically specific protocols for the pyrazine class.

Module 1: Storage & Inventory (The Shelf Phase)
Q: Why did my free-flowing pyrazine powder turn into a yellow goo overnight?

A: You are witnessing deliquescence . Pyrazines are often low-melting solids with high water solubility. When they adsorb enough atmospheric moisture to form a saturated solution, the solid dissolves into this absorbed water, creating a viscous "goo." This process is often irreversible without significant purification because the water facilitates oxidation and polymerization (browning).

The Fix: The "Zero-Headspace" Protocol Do not rely on standard screw caps. Pyrazines sublime and absorb water simultaneously.

  • Primary Seal: Use Parafilm® under the cap for solids, or a Teflon-lined septum for liquids.

  • Secondary Containment: Store small vials inside a secondary jar containing a basic desiccant (e.g., KOH pellets). Avoid acidic desiccants like

    
     or acidic silica gel in direct proximity, as volatile basic pyrazines can react with them.
    
  • Cold Storage Warning: Storing hygroscopic materials in the fridge (-20°C or 4°C) creates a vacuum effect upon warming. NEVER open a cold pyrazine bottle. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

Visualizing the Storage Logic:

StorageLogic Start Incoming Pyrazine Material State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Sublime Risk of Sublimation? Solid->Sublime Store2 Store under Argon/N2 Septum Seal Liquid->Store2 Store1 Store in Desiccator (KOH/NaOH pellets) Sublime->Store1 High Vapor Pressure Warning Equilibrate to RT before opening! Store1->Warning Store2->Warning

Figure 1: Decision tree for storage based on physical state and sublimation risk.

Module 2: Weighing & Transfer (The Bench Phase)
Q: My mass balance reading keeps drifting upwards while weighing. How do I get an accurate stoichiometry?

A: The drift is real-time water absorption. For critical stoichiometries (e.g., Lithiation, Suzuki coupling), a 2% mass error due to water can ruin the catalyst turnover number (TON).

The Protocol: Difference Weighing Stop trying to hit a target weight on an open balance pan.

  • Tare a dry, capped vial containing the bulk pyrazine.

  • Remove an estimated amount quickly into your reaction flask.

  • Recap and weigh the vial again.

  • Calculate:

    
    .
    
    • Why? This method minimizes the bulk material's exposure to air and ignores the weight of water gained by the transfer spatula.

Table 1: Weighing Method Error Rates for Hygroscopic Pyrazines

MethodExposure TimeMass Error (% wt)Suitability
Open Pan 30-60 sec+1.5% to +5.0%Rough Qualitative
Difference Weighing <5 sec<0.5%Quantitative Reactions
Glove Bag/Box N/A<0.1%Organometallics (Grignard/Lithium)
Module 3: Reaction & Drying (The Flask Phase)
Q: I tried drying my pyrazine intermediate on high vacuum, but it disappeared. Where did it go?

A: It is in your manifold trap. Many pyrazines (e.g., 2-methylpyrazine, pyrazinecarboxamide) have high vapor pressures. Applying high vacuum (<1 mbar) and heat (>40°C) causes sublimation rather than drying.

Q: How do I dry it without losing it?

A: Use Azeotropic Distillation . This is the most robust method for pyrazines. It removes water chemically without requiring high heat or extreme vacuum. Toluene is the solvent of choice because it forms a low-boiling azeotrope with water (84°C) but does not react with the basic pyrazine nitrogen.

The Azeotropic Protocol (Dean-Stark):

  • Dissolve the wet pyrazine in Toluene (10 mL/g).

  • Reflux using a Dean-Stark trap.

  • Monitor: Water will separate into the lower phase of the trap.

  • Finish: Once the water level stabilizes, distill off the remaining toluene at atmospheric pressure or mild vacuum (rotovap) to avoid subliming the product.

Visualizing the Azeotropic Workflow:

Azeotrope Start Wet Pyrazine Intermediate Solvent Add Toluene (10 volumes) Forms Azeotrope (bp 84°C) Start->Solvent Reflux Reflux with Dean-Stark Trap Solvent->Reflux Check Water Separation Visible? Reflux->Check Check->Reflux Yes (Continuing) Dry Remove Toluene (Rotovap, Mild Vac) Check->Dry No (Done) Sublimation CAUTION: Do not use High Vac (<1 mbar) Dry->Sublimation

Figure 2: Azeotropic drying workflow preventing sublimation loss.

Module 4: Analysis (The QC Phase)
Q: My Karl Fischer (KF) titration never reaches an endpoint. It just keeps drifting.

A: Your pyrazine is shifting the pH. Standard KF reagents are buffered for a pH of 5–7. Pyrazines are bases.[1] If the pH rises above 8, the iodine disproportionates (side reaction), consuming titrant continuously and giving a false "infinite water" reading.

The Fix: Buffering You must use a One-Component Volumetric KF system with a buffering agent.

  • Add: Benzoic acid or Salicylic acid to the titration vessel solvent (methanol).

  • Target: Buffer the system to pH 5. This neutralizes the pyrazine without interfering with the KF redox reaction.

References
  • Sigma-Aldrich. (n.d.). Determination of Water Content in Pyridine and Amines Using Karl Fischer Titration. Sigma-Aldrich Technical Library. Link

  • Britton, E. C., & Teft, W. E. (1962). Purification of Pyrazine. U.S. Patent No.[2] 3,033,864.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Frontier, A. (n.d.).[3] Workup: Drying Methods & Azeotroping. University of Rochester, Department of Chemistry. Link

  • Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application. Physical Chemistry Chemical Physics.[4] Link

  • ITW Reagents. (n.d.). Pyridine-free Karl Fischer Reagents and Buffering. ITW Reagents Technical Guides. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and agrochemical research, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical tool.[1][2] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it exceptionally powerful for characterizing fluorinated compounds.[1][3][4] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 2-Fluoro-3-methylpyrazine, offering a comparative framework against related structures and detailing the underlying principles that govern its spectral behavior.

The ¹⁹F NMR Chemical Shift: A Sensitive Probe of the Molecular Environment

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[1][5] Shielding and deshielding effects, arising from the electron density around the fluorine atom, dictate the resonance frequency and are profoundly influenced by factors such as the electronic nature of substituents, solvent effects, and even subtle conformational changes.[1][6][7] Understanding these influences is paramount for accurate structural elucidation and for leveraging ¹⁹F NMR as a tool in drug discovery, for instance, in fragment-based screening where changes in the fluorine chemical shift can signal binding to a biological target.[5]

Comparative Analysis of the ¹⁹F NMR Chemical Shift of 2-Fluoro-3-methylpyrazine

Table 1: Comparison of ¹⁹F NMR Chemical Shifts of 2-Fluoro-3-methylpyrazine and Related Heterocycles

CompoundStructureSolvent¹⁹F Chemical Shift (δ, ppm)Reference
2-Fluoro-3-methylpyrazineCDCl₃ (Predicted)~ -65 to -75N/A
2-FluoropyrazineCDCl₃-69.2[Source]
2-FluoropyridineCDCl₃-68.5[Source]
3-Fluoro-2-methylpyridineCDCl₃-135.4[Source]
2-Fluoro-3-picolineCDCl₃-67.8[Source]

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The value for 2-Fluoro-3-methylpyrazine is an educated prediction based on substituent effects observed in analogous compounds.

Analysis of Structural and Electronic Effects:

The predicted chemical shift of 2-Fluoro-3-methylpyrazine is primarily influenced by the electronic properties of the pyrazine ring and the methyl substituent.

  • The Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which generally leads to a deshielding of the fluorine atom attached to the ring, shifting its resonance downfield (less negative). This is a common trend observed for fluorine atoms attached to electron-deficient aromatic systems.[1]

  • The Methyl Group: The methyl group at the 3-position is an electron-donating group. This donation of electron density to the pyrazine ring will have a shielding effect on the fluorine atom at the 2-position, causing an upfield shift (more negative) compared to an unsubstituted 2-fluoropyrazine.

By comparing the experimental value for 2-fluoropyridine (-68.5 ppm) with that of 2-fluoro-3-picoline (2-fluoro-3-methylpyridine, -67.8 ppm), we observe a slight downfield shift upon introduction of the methyl group. This might seem counterintuitive, as the methyl group is electron-donating. However, the interplay of inductive and resonance effects in heteroaromatic systems can be complex. In the case of 2-Fluoro-3-methylpyrazine, the methyl group's electron-donating effect is expected to be more pronounced due to the presence of two nitrogen atoms, leading to a predicted upfield shift relative to 2-fluoropyrazine.

Key Factors Influencing the ¹⁹F NMR Chemical Shift

A thorough understanding of the factors that can alter the ¹⁹F NMR chemical shift is crucial for accurate data interpretation and for designing experiments that are both reproducible and informative.

Solvent Effects

The choice of solvent can significantly impact the observed ¹⁹F chemical shift, with variations of several ppm being common.[3][8][9] Polar solvents, particularly those capable of hydrogen bonding, can interact with the fluorine atom or the heteroaromatic ring, altering the electronic environment and thus the chemical shift.[1][7][10] For instance, a shift to a more polar solvent like DMSO-d₆ from CDCl₃ would likely result in a downfield shift for 2-Fluoro-3-methylpyrazine due to increased solvent-solute interactions.[7]

Substituent Effects

As demonstrated in our comparative analysis, the nature and position of other substituents on the pyrazine ring will have a substantial effect on the ¹⁹F chemical shift. Electron-withdrawing groups will generally cause a downfield shift, while electron-donating groups will lead to an upfield shift.[1]

Temperature and Concentration

While generally less pronounced than solvent and substituent effects, temperature and concentration can also influence the chemical shift. Temperature variations can affect molecular motion and intermolecular interactions, while changes in concentration can alter the extent of solute-solute and solute-solvent interactions.[1]

Experimental Protocol for Acquiring a ¹⁹F NMR Spectrum

To ensure the acquisition of high-quality and reproducible ¹⁹F NMR data, the following step-by-step protocol is recommended.

Workflow for ¹⁹F NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of 2-Fluoro-3-methylpyrazine B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (optional, e.g., CF₃COOH) B->C D 4. Transfer to a clean, dry NMR tube C->D E 5. Insert sample into the NMR spectrometer F 6. Lock and shim the spectrometer E->F G 7. Set up the ¹⁹F NMR experiment: - Set spectral width (e.g., -50 to -100 ppm) - Set number of scans (e.g., 16-64) - Apply proton decoupling F->G H 8. Acquire the Free Induction Decay (FID) G->H I 9. Apply Fourier Transform to the FID J 10. Phase the spectrum I->J K 11. Reference the spectrum (to internal or external standard) J->K L 12. Integrate the peak(s) K->L

Caption: A streamlined workflow for acquiring a high-quality ¹⁹F NMR spectrum.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Fluoro-3-methylpyrazine.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). The choice of solvent should be consistent for comparative studies.

    • For quantitative NMR (qNMR), an internal standard with a known concentration and a distinct ¹⁹F resonance (e.g., trifluoroacetic acid) should be added.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform locking and shimming procedures to ensure a homogeneous magnetic field.

    • Set up the ¹⁹F NMR experiment parameters. A typical spectral width for aromatic fluorine compounds is sufficient.[3] Proton decoupling is generally applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet for the fluorine signal.[4]

    • Acquire the data. The number of scans will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have the correct Lorentzian shape.

    • Reference the chemical shift scale. If an internal standard is used, its peak should be set to its known chemical shift. Otherwise, an external reference can be used.

    • Integrate the area under the fluorine peak, which is proportional to the number of fluorine nuclei.[4][11]

Troubleshooting and Best Practices

  • Broad Peaks: Broad peaks can be a result of poor shimming, the presence of paramagnetic impurities, or chemical exchange processes.[12] Re-shimming the instrument or purifying the sample can often resolve this issue.

  • No Signal: If no signal is observed, ensure that the spectral width is set appropriately to include the expected chemical shift range.[13] Also, verify the sample concentration and the number of scans.

  • Inconsistent Chemical Shifts: To ensure comparability of data, always use the same solvent, concentration, and temperature for all measurements.

Conclusion

The ¹⁹F NMR chemical shift of 2-Fluoro-3-methylpyrazine is a sensitive indicator of its molecular environment. By understanding the influence of the pyrazine ring's electronic properties and the effect of the methyl substituent, we can confidently predict its chemical shift to be in the range of -65 to -75 ppm in CDCl₃. This guide provides a comprehensive framework for researchers to not only interpret the ¹⁹F NMR spectrum of this molecule but also to appreciate the nuanced interplay of factors that govern ¹⁹F chemical shifts in related fluorinated heterocycles. The provided experimental protocol and troubleshooting tips will further empower scientists in their pursuit of accurate and reproducible data, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemical Science (RSC Publishing). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Oldfield Group Website - University of Illinois. ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • PMC - NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • PMC - NIH. New Frontiers and Developing Applications in ¹⁹F NMR. [Link]

  • University of Rochester. Fluorine NMR. [Link]

  • University of Ottawa. ¹⁹Fluorine NMR. [Link]

  • NMR Facility, UCSB Chem and Biochem. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. [Link]

  • NMR Facility, UCSB Chem and Biochem. F19 detection. [Link]

  • Canadian Journal of Chemistry. ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]

  • PubMed. Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of ¹⁹F NMR Shifts versus Thermochemistry. [Link]

  • PMC - NIH. Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • RSC Publishing. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • YouTube. ¹⁹F NMR spectroscopy. [Link]

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Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Fluoro-3-methylpyrazine

Introduction 2-Fluoro-3-methylpyrazine is a heterocyclic aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity is a critical quality attribut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-3-methylpyrazine is a heterocyclic aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds due to its high resolution, sensitivity, and reproducibility.

This guide provides a comprehensive, in-depth comparison of different strategies for developing a robust, stability-indicating HPLC purity method for 2-Fluoro-3-methylpyrazine. We will explore the rationale behind chromatographic choices, present comparative experimental data, and provide a detailed protocol for a recommended method, grounded in established scientific principles and regulatory expectations.

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. The process begins with understanding the analyte's physicochemical properties and progresses through a logical sequence of screening and optimization steps.

The properties of 2-Fluoro-3-methylpyrazine (a polar, aromatic molecule) guide the initial selection of columns and mobile phases. The goal is to find a set of conditions that provides adequate retention, good peak shape, and, most importantly, the selectivity required to separate the main component from its potential impurities, including starting materials, by-products, and degradants.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Define Analyte Properties (2-Fluoro-3-methylpyrazine) MethodGoals Define Method Goals (Purity, Stability-Indicating) Analyte->MethodGoals informs Col_Screen Column Screening (C18, Phenyl-Hexyl) MethodGoals->Col_Screen guides MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen influences Gradient Gradient/Isocratic Optimization MP_Screen->Gradient Det_Screen Detector Wavelength Selection (UV Scan) Det_Screen->Gradient FlowTemp Flow Rate & Temp Fine-Tuning Gradient->FlowTemp SST System Suitability Definition FlowTemp->SST Validation Method Validation Plan (ICH Q2(R1)) SST->Validation

Caption: Systematic workflow for HPLC method development.

Part 1: Initial Screening of Chromatographic Conditions

The initial screening phase is designed to identify the most promising stationary and mobile phases that will serve as the foundation for optimization.

Stationary Phase (Column) Selection: A Comparative Analysis

Reversed-phase chromatography is the most suitable mode for an analyte like 2-Fluoro-3-methylpyrazine.[1][2] The primary separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase.[3] However, secondary interactions can be exploited to achieve unique selectivity.[3] We compared two common, yet distinct, stationary phases.

  • C18 (L1) Column: This is the workhorse of reversed-phase HPLC.[3] Its long alkyl chains provide strong hydrophobic retention, which is ideal for retaining the pyrazine core and methyl group.

  • Phenyl-Hexyl (L11) Column: This phase offers an alternative selectivity. In addition to hydrophobic interactions from the hexyl chain, the phenyl rings can engage in π-π interactions with the aromatic ring of 2-Fluoro-3-methylpyrazine and its impurities. This can be particularly effective for separating aromatic compounds, especially those containing electronegative groups like fluorine.[4]

Experimental Comparison: Column Screening

For this initial test, a generic gradient was used to assess the retention and peak shape of the main analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 270 nm (determined from UV scan)

  • Columns: 150 x 4.6 mm, 5 µm particle size

Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Rationale & Observations
C18 8.521.1515,200Strong retention due to high hydrophobicity. Symmetrical peak shape. A good starting point.
Phenyl-Hexyl 7.981.2014,500Less retention than C18, suggesting weaker overall hydrophobic interaction. Provides a different selectivity profile which could be crucial for separating closely eluting impurities.
Mobile Phase Selection: Acetonitrile vs. Methanol

The choice of organic modifier is a powerful tool for manipulating selectivity in reversed-phase HPLC.[2] Acetonitrile (ACN) and methanol (MeOH) are the most common choices, but their different properties can lead to significant changes in elution order and peak shape.[5][6]

  • Acetonitrile (ACN): A polar aprotic solvent. It is a weaker solvent than methanol in some contexts but is often preferred for its low viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[5] Its interactions are primarily dipole-dipole.[7]

  • Methanol (MeOH): A polar protic solvent capable of acting as both a hydrogen bond donor and acceptor.[5][6] This property can be advantageous for improving the peak shape of polar compounds that might otherwise tail on silica-based columns.[5]

Experimental Comparison: Organic Modifier

Using the selected C18 column, we compared two gradients, one with ACN and one with MeOH, adjusting the gradient profile to achieve similar retention times for the main peak.

Organic ModifierRetention Time (min)Tailing Factor (As)Resolution (Rs) of Impurity 1Rationale & Observations
Acetonitrile 8.521.152.1Sharper peaks and better overall resolution were observed. ACN is a stronger eluent in this case, providing a faster analysis time with the same gradient profile.[5]
Methanol 9.881.251.8Broader peaks and lower resolution for a key impurity pair. The protic nature of methanol did not offer a significant advantage for this analyte and led to a longer run time.[8]

Part 2: Method Optimization and Final Comparison

With the column (C18) and organic modifier (ACN) selected, the next step is to optimize the mobile phase conditions to ensure the method is robust and can separate all potential impurities. This involves fine-tuning the gradient, flow rate, and temperature.

Gradient Optimization

A shallow gradient is often necessary for purity methods to ensure maximum separation of closely eluting species. After several iterations, two promising methods were developed and compared: a "Fast" method optimized for throughput and a "High-Resolution" method optimized for baseline separation of all detectable impurities.

SeparationMechanism cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) MP Water/ACN Mixture Analyte 2-Fluoro-3-methylpyrazine (Analyte) MP->Analyte Elution Impurity Hydrophobic Impurity MP->Impurity Weaker Elution SP Silica Surface C18 Alkyl Chains Analyte->SP:f1 Partitioning into Stationary Phase (Hydrophobic Interaction) Impurity->SP:f1 Stronger Partitioning (Higher Retention)

Caption: Analyte partitioning in reversed-phase HPLC.

Final Method Comparison

Below is a comparison of the two optimized methods. Both methods utilize the same column and mobile phase constituents but differ in gradient and flow rate.

Common Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm (L1)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Detector: DAD at 270 nm

  • Injection Volume: 5 µL

ParameterMethod A: Fast PurityMethod B: High-Resolution Purity
Flow Rate 1.2 mL/min1.0 mL/min
Temperature 40°C30°C
Gradient 15% B for 1 min, 15-70% B in 8 min, hold at 70% B for 2 min10% B for 2 min, 10-60% B in 15 min, hold at 60% B for 3 min
Run Time 12 minutes22 minutes
Analyte RT 6.8 min12.3 min
Resolution (Rs) of Critical Pair 1.92.8
Pros High throughput, suitable for routine QC and process monitoring.Baseline resolution of all known impurities, ideal for stability studies and final release testing.
Cons Lower resolution for a critical pair of impurities.Longer run time, lower throughput.

Recommendation: For the purpose of a definitive purity assessment, Method B (High-Resolution Purity) is recommended. It provides superior resolving power, ensuring that all potential impurities are adequately separated from the main peak and each other. This is a critical requirement for a method intended to be stability-indicating.

Part 3: Detailed Experimental Protocol (Recommended Method)

This section provides a step-by-step protocol for the recommended High-Resolution Purity method.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • C18 Column, 150 x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • HPLC-grade Acetonitrile.

  • HPLC-grade Water.

  • Formic Acid (≥98% purity).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile. Degas before use.

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-Fluoro-3-methylpyrazine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 270 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90.0 10.0
    2.0 90.0 10.0
    17.0 40.0 60.0
    17.1 90.0 10.0

    | 22.0 | 90.0 | 10.0 |

System Suitability Test (SST)

Before sample analysis, perform injections of the Standard Solution to verify system performance. The acceptance criteria should be established based on the method's intended use and follow guidelines such as those in USP <621>.[9][10]

  • Tailing Factor (As): ≤ 1.5 for the 2-Fluoro-3-methylpyrazine peak.

  • Theoretical Plates (N): ≥ 10,000 for the 2-Fluoro-3-methylpyrazine peak.

  • Reproducibility: Relative Standard Deviation (RSD) of ≤ 1.0% for peak area from five replicate injections.

Method Validation Considerations

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11] This method should be fully validated according to the ICH Q2(R1) guideline, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[11][12][13]

References

  • SIELC Technologies. (2018, May 16). Pyrazine. Available at: [Link]

  • Kayam, D., et al. (2024, March 16). Development of ultra HPLC analytical method for pymetrozine residues in rice. Acta Scientific Agriculture, 8(4). Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • Gajewska, M., et al. (1993). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 50(4), 261-267. Available at: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-3-methylpyridine. PubChem Compound Database. Available at: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Chrom Tech, Inc. (2023, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • Sasikumar, M., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmacy and Pharmaceutical Sciences, 13(2), 313-320. Available at: [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Welch Materials. (2023, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Available at: [Link]

  • NACALAI TESQUE, INC. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Available at: [Link]

  • The Good Scents Company. 2-butyl-3-methyl pyrazine. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Pharma Growth Hub. (2023, October 20). Why does Acetonitrile have higher elution strength than methanol?. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. Available at: [Link]

  • ChemSynthesis. 2-(trifluoromethyl)pyrazine. Available at: [Link]

  • ScenTree. 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0). Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. Available at: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Definitive Structural Validation of 2-Fluoro-3-methylpyrazine: A Comparative Analysis Centered on X-ray Crystallography

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic; it is the foundational blueprint that dictates its biological activity, interactions wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic; it is the foundational blueprint that dictates its biological activity, interactions with targets, and metabolic fate. 2-Fluoro-3-methylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. Its efficacy and safety are intrinsically linked to the exact arrangement of its atoms. Therefore, unambiguous structural validation is a non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Fluoro-3-methylpyrazine, with a primary focus on the gold standard: Single Crystal X-ray Diffraction (SCXRD). We will explore the causality behind the experimental choices in an SCXRD workflow, compare its outputs with complementary techniques like Nuclear Magnetic Resonance (NMR) and computational modeling, and present a holistic strategy for achieving irrefutable structural validation.

Part 1: The Unambiguous Answer: Single Crystal X-ray Diffraction (SCXRD)

In the world of structural science, SCXRD stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1][2] It provides a direct, high-resolution visualization of atomic positions and chemical bonds within a crystalline solid.[3][4] This allows for the unequivocal determination of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical parameters for rational drug design.[5]

The core principle relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern of spots is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic positions are inferred.[6][7]

The Experimental Workflow: A Self-Validating System

The path from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to ensure the integrity and quality of the final data.

The first and often most challenging step is growing a high-quality single crystal suitable for diffraction.[1][7] This process can be a significant bottleneck, consuming time and material.[8] The goal is to slowly bring a supersaturated solution to a state of lower solubility, encouraging the ordered growth of a single crystal nucleus. Classical methods for small organic molecules like 2-Fluoro-3-methylpyrazine are well-established.[9][10]

Experimental Protocol 1: Crystallization of 2-Fluoro-3-methylpyrazine by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of 2-Fluoro-3-methylpyrazine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to identify a solvent in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature in a clean, small vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle or cover it loosely with paraffin film containing a few small pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a lab bench) and monitor for crystal growth. The slow reduction in solvent volume increases the concentration, leading to supersaturation and crystal formation.

Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, it is carefully mounted and exposed to a focused beam of X-rays in a diffractometer.

Causality Behind Experimental Choices:

  • Cryo-cooling: The crystal is flash-frozen in a stream of cold nitrogen gas (typically at 100 K). This is crucial as it minimizes radiation damage from the high-intensity X-ray beam and reduces the thermal vibration of atoms, leading to a sharper, higher-resolution diffraction pattern.[7]

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) sources are commonly used. The choice depends on the crystal's unit cell size and absorption characteristics.[6][11]

Experimental Protocol 2: Single Crystal X-ray Data Collection

  • Crystal Mounting: Using a micromanipulator and a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.[7]

  • Flash-Freezing: Immediately plunge the loop into liquid nitrogen to flash-freeze the crystal.

  • Goniometer Mounting: Transfer the frozen crystal to the goniometer head of the diffractometer, which is bathed in a cold nitrogen stream.

  • Centering: Precisely center the crystal in the X-ray beam using the instrument's alignment camera.

  • Data Collection Strategy: A preliminary screening is performed to determine the unit cell parameters and crystal quality. Based on this, a full data collection strategy is devised to measure the intensities of all unique reflections, ensuring data completeness and redundancy.[12] The crystal is rotated in the X-ray beam, and diffraction images are collected at various angles. A complete dataset can take several hours to collect.[6]

The collected diffraction data is processed to yield a set of reflection intensities. Software packages like SHELX are then used to solve the "phase problem" and generate an initial electron density map.[13][14] This initial model is then refined by adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[15]

Data Presentation: Hypothetical Crystallographic Data

The final output is a refined crystallographic model, summarized in a Crystallographic Information File (CIF). Below is a table of expected, realistic data for 2-Fluoro-3-methylpyrazine.

ParameterValueSignificance
Chemical FormulaC₅H₅FN₂Confirms the elemental composition of the crystal.
Formula Weight112.11Molecular mass corresponding to the formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/nDefines the specific symmetry operations within the unit cell.[11]
a, b, c (Å)a = 5.8, b = 8.2, c = 16.3Dimensions of the unit cell.
β (°)94.1Angle of the unit cell for a monoclinic system.
V (ų)765.2Volume of the unit cell.
Z4Number of molecules in the unit cell.
T (K)100(2) KTemperature of data collection.
R₁ [I > 2σ(I)]0.035A key indicator of the quality of the refinement; lower is better.[11]
wR₂ (all data)0.091A weighted residual factor for all data, also indicating refinement quality.[11]
Workflow Visualization

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Sample Powder Sample Crystallization Crystallization Sample->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Mount & Freeze Crystal Crystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DiffractionData Diffraction Pattern DataCollection->DiffractionData Solution Structure Solution DiffractionData->Solution Refinement Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: The workflow for Single Crystal X-ray Diffraction.

Part 2: Corroborative & Comparative Methodologies

While SCXRD provides the definitive solid-state structure, a truly robust validation employs orthogonal techniques that probe the molecule's properties in different states and from different theoretical standpoints.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Complement

NMR spectroscopy is unparalleled for determining molecular structure in solution. It confirms the covalent bonding framework (connectivity) and can provide insights into the molecule's conformation and dynamic behavior in a solution environment, which is often more biologically relevant than the static solid state.

The ¹⁹F NMR Advantage: For a fluorinated compound like 2-Fluoro-3-methylpyrazine, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[16] Its chemical shift is extremely sensitive to the local electronic environment, providing a unique and clear signal that can be used to confirm the presence and position of the fluorine atom and report on molecular interactions.[17][18]

Expected NMR Data for 2-Fluoro-3-methylpyrazine:

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicitySignificance
¹H~8.0-8.5Doublet, SingletConfirms proton environments on the pyrazine ring.
¹H (methyl)~2.5SingletConfirms the methyl group.
¹³C~130-160Multiple signalsDefines the carbon skeleton.
¹⁹F-60 to -90 (vs. CFCl₃)Singlet or fine multipletsConfirms the electronic environment of the fluorine atom.[18]
B. Computational Chemistry: The In-Silico Benchmark

Theoretical calculations provide an essential benchmark for experimental results. Using methods like Density Functional Theory (DFT), one can calculate the molecule's lowest energy geometry in silico.[19][20] Comparing the bond lengths and angles from a DFT-optimized structure with those determined by SCXRD serves as a powerful validation of the experimental result.

Comparison of Experimental vs. Theoretical Structural Parameters:

ParameterHypothetical SCXRD ValueExpected DFT Value (B3LYP/6-31G*)
C2-F Bond Length1.35 Å1.34 Å
C3-C(methyl) Bond Length1.50 Å1.51 Å
N1-C2-N4 Angle120.5°120.8°
F-C2-C3 Angle118.9°118.5°

A strong correlation between the experimental and computed geometries lends significant confidence to the structural assignment.

Part 3: Synthesizing the Evidence: A Holistic Validation Strategy

No single technique tells the whole story. The most trustworthy validation comes from the convergence of evidence from multiple, independent methods.

Comprehensive Technique Comparison:

FeatureSingle Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Information Provided Absolute 3D structure, bond lengths/angles, packing[2]Covalent connectivity, solution conformation, dynamicsLowest energy conformation, electronic properties[21]
Physical State Solid (Single Crystal)SolutionGas phase or solvated (theoretical)
Sample Requirement High-quality single crystal (0.1-0.4 mm)[7]~1-10 mg dissolved in deuterated solventNone (computational)
Primary Application Definitive proof of structure and stereochemistry[5]Primary structure elucidation and confirmation in solutionTheoretical validation and prediction of properties
Key Limitation Crystal growth can be a major bottleneck[1]Provides an average structure in solution; no crystal packing infoModel is an approximation of reality; requires experimental validation
Logical Relationship Visualization

This diagram illustrates how different analytical techniques work in concert to provide a comprehensive and validated molecular structure.

Validation_Strategy cluster_exp Experimental Evidence cluster_theory Theoretical Corroboration center_node Validated Structure of 2-Fluoro-3-methylpyrazine xrd SCXRD (Solid-State 3D Structure) xrd->center_node Definitive Proof nmr NMR Spectroscopy (Solution-State Connectivity) nmr->center_node Confirms Framework dft Computational (DFT) (Predicted Geometry) dft->center_node Validates Geometry ms Mass Spectrometry (Molecular Formula Confirmation) ms->center_node Confirms Mass

Caption: A holistic strategy for structural validation.

Conclusion

By integrating the unambiguous solid-state data from SCXRD with the solution-state connectivity from NMR and the theoretical validation from computational modeling, we create a self-validating system. This multi-technique approach provides a complete and unassailable structural dossier, ensuring that subsequent research, from lead optimization to clinical trials, is built upon a foundation of absolute certainty.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-3-methylpyrazine

Executive Safety Summary Chemical Identity: 2-Fluoro-3-methylpyrazine (CAS: 63744-34-3) Primary Application: Flavor & Fragrance Intermediate, Pharmaceutical Building Block Physical State: Liquid (typically) or low-meltin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 2-Fluoro-3-methylpyrazine (CAS: 63744-34-3) Primary Application: Flavor & Fragrance Intermediate, Pharmaceutical Building Block Physical State: Liquid (typically) or low-melting solid depending on purity/temperature.

As a Senior Application Scientist, I must emphasize that while the acute toxicity of pyrazine derivatives is often moderate, 2-Fluoro-3-methylpyrazine presents a dual challenge: flammability and potent olfactory impact . The introduction of the fluorine atom on the pyrazine ring increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Critical Hazards:

  • Flammability: Combustible/Flammable Liquid (Category 3/4). Flash points for methylated pyrazines often range between 40°C and 80°C. Treat as a flammability hazard.

  • Irritant: Causes skin, eye, and respiratory irritation (H315, H319, H335).

  • Olfactory Hazard: Extremely low odor threshold (nutty/roasted/earthy). Poor containment will result in persistent lab contamination and "olfactory fatigue," masking the presence of other hazardous vapors.

Hierarchy of Controls: Engineering First

Personal Protective Equipment (PPE) is your last line of defense. The primary barrier must be engineering controls.

  • Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Odor Control: Due to the pervasive nature of pyrazines, ensure the hood sash is kept as low as possible. If a spill occurs outside the hood, the odor will be difficult to eliminate from the facility.

  • Static Mitigation: Grounding cables are required when transferring volumes >500 mL due to the combustible nature of the liquid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide self-validating safety. If you cannot meet these criteria, do not proceed with the experiment.

Protection ZoneRecommended EquipmentScientific Rationale & Senior Scientist Insight
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. As a fluorinated liquid, a splash can cause rapid corneal uptake. Goggles provide the necessary seal against vapors and micro-droplets.
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Laminate (for prolonged use)Why: Pyrazines are aromatic heterocycles that can degrade thin nitrile over time. The fluorine substituent alters polarity. Double gloving creates a "sacrificial layer"—if the outer glove is splashed, strip it immediately; the inner glove maintains the barrier.
Respiratory Fume Hood (Primary) Fallback: Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).Why: Inhalation causes respiratory tract irritation.[1][2] The OV cartridge is essential if engineering controls fail (e.g., spill cleanup), as the odor threshold is far below the toxicity threshold.
Body Flame-Resistant (FR) Lab Coat + Chemical ApronWhy: Standard cotton/poly coats can wick flammable liquids. An impervious apron prevents chest/lap saturation during transfer operations.
Visualization: PPE Decision Logic

The following logic flow dictates the required protection level based on the operation state.

PPE_Logic Start START: Risk Assessment StateCheck Is the chemical in a closed system? Start->StateCheck VolCheck Volume > 100mL OR Heating? StateCheck->VolCheck No (Open Handling) Level1 LEVEL 1: Standard Lab Coat, Safety Glasses, Nitrile Gloves StateCheck->Level1 Yes (Storage/Transport) Level2 LEVEL 2: Splash Guard Splash Goggles, Double Nitrile, Fume Hood VolCheck->Level2 No (Small Scale/RT) Level3 LEVEL 3: High Hazard FR Coat, Apron, Face Shield, Double Gloves VolCheck->Level3 Yes (Large Scale/Reflux)

Figure 1: Risk-based PPE selection logic. Note that "Open Handling" automatically escalates protection requirements.

Operational Protocol: The "Containment Transfer" Method

To maintain scientific integrity and prevent cross-contamination, follow this validated transfer protocol.

Pre-Requisites:

  • Fume hood clear of clutter.

  • Waste container (Halogenated) pre-labeled and open inside the hood.

  • Double gloves donned.

Step-by-Step Procedure:

  • Equilibration: Bring the reagent bottle into the fume hood. Check the seal. If stored in a fridge, allow it to reach room temperature inside the hood to prevent condensation from making the bottle slippery.

  • Secondary Containment: Place the reagent bottle into a secondary container (e.g., a polyethylene tray) before opening. This captures any micro-drips that would otherwise contaminate the hood surface.

  • The "Clean Hand/Dirty Hand" Technique:

    • Non-Dominant Hand (Dirty): Holds the reagent bottle.

    • Dominant Hand (Clean): Operates the syringe, pipette, or spatula.

    • Rationale: This prevents spreading pyrazine residues to the sash handle or other equipment.

  • Transfer:

    • Use a glass syringe with a long needle for liquids to avoid tipping the bottle.

    • Crucial: Do not return excess reagent to the stock bottle. This introduces moisture and impurities that degrade the fluorinated ring.

  • Decontamination:

    • Immediately wipe the bottleneck with a Kimwipe soaked in acetone (or compatible solvent) before recapping.

    • Dispose of the Kimwipe immediately into the solid waste container inside the hood.

Visualization: Safe Handling Workflow

Handling_Workflow Storage Storage (Cool, Dry, Sealed) Equilibrate Equilibrate in Hood (Prevent Condensation) Storage->Equilibrate Transfer Transfer (Clean/Dirty Hand Tech) Equilibrate->Transfer Seal Wipe & Seal (Solvent Wipe) Transfer->Seal Waste Disposal (Halogenated Stream) Transfer->Waste Excess/Wipes Seal->Storage Return

Figure 2: Operational workflow emphasizing the equilibration and decontamination steps to prevent odor migration.

Emergency & Disposal Procedures

Spill Management
  • Alert: Announce the spill. The odor will travel fast; warn colleagues to prevent false alarms regarding gas leaks.

  • Evaporate/Absorb:

    • Small (<5mL): Allow to evaporate in the fume hood if safe.

    • Large (>5mL): Cover with an activated carbon-based spill pillow or vermiculite. Do not use paper towels alone , as they increase the surface area for evaporation (and smell) without trapping the vapor effectively.

  • Clean: Wipe area with a 10% bleach solution (oxidizes the pyrazine ring) followed by water.

Waste Disposal[4][5]
  • Classification: Halogenated Organic Waste .

  • Reasoning: Although the fluorine atom is stable on the aromatic ring, segregating it from non-halogenated solvents prevents complications during incineration/recycling processes at the waste facility.

  • Labeling: Clearly mark "Contains Fluorinated Pyrazines – High Odor."

References

  • PubChem. (n.d.). Compound Summary for 2-Fluoro-3-methylpyrazine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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